molecular formula C21H17NO3S2 B2592485 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034333-95-2

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide

Cat. No. B2592485
CAS RN: 2034333-95-2
M. Wt: 395.49
InChI Key: BZJUTZDPHROKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The compound contains several functional groups that are known to undergo various chemical reactions. For example, the amide group can participate in hydrolysis and condensation reactions. The furan and thiophene rings, being aromatic, can undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Reactivity

Research into the synthesis and reactivity of compounds related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide highlights its potential in the development of new chemical entities. For instance, the synthesis and characterization of compounds involving the coupling of furan and thiophene units have been explored, demonstrating the versatility of these heterocyclic frameworks in organic synthesis. These processes often involve electrophilic substitution reactions, indicating the compound's reactivity and potential for further functionalization (А. Aleksandrov & М. М. El’chaninov, 2017).

Photophysical Properties

Research into the photophysical properties of related compounds, such as the study of excited-state intramolecular proton transfer (ESIPT) phenomena, provides insights into the potential applications of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide in materials science, particularly in the development of functional materials with unique optical properties (Jin Zhang et al., 2017).

Dye-Sensitized Solar Cells

The use of phenothiazine derivatives with furan and thiophene linkers in dye-sensitized solar cells (DSSCs) to enhance solar energy-to-electricity conversion efficiency underscores the potential of compounds related to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide in renewable energy technologies. Such studies suggest that the structural components of these compounds can significantly influence the performance of DSSCs (Se Hun Kim et al., 2011).

Biobased Polyesters

The enzymatic polymerization of biobased diols, including those derived from furan, with various diacid ethyl esters, points to the potential application of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(thiophen-3-yl)benzamide in the synthesis of novel biobased polyesters. Such compounds could contribute to the development of sustainable materials with desirable physical properties for a range of applications (Yi Jiang et al., 2014).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3S2/c23-20(16-7-5-15(6-8-16)17-9-12-26-13-17)22-14-21(24,18-3-1-10-25-18)19-4-2-11-27-19/h1-13,24H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJUTZDPHROKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.